molecular formula C22H22BrN B3195180 3-Bromo-N-trityl-1-propanamine CAS No. 88811-16-9

3-Bromo-N-trityl-1-propanamine

Cat. No.: B3195180
CAS No.: 88811-16-9
M. Wt: 380.3 g/mol
InChI Key: NLFQSUHOYMIIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-trityl-1-propanamine (CAS 88811-16-9) is a specialized organic compound with the molecular formula C 22 H 22 BrN and a molecular weight of 380.32 g/mol . This molecule features a trityl (triphenylmethyl) group serving as a robust protecting group for the primary amine, which is tethered to a 3-bromopropane chain. This structure makes it a valuable synthetic intermediate, particularly in organic synthesis and medicinal chemistry. The primary amine protection offered by the trityl group allows for selective reactions at the terminal alkyl bromide moiety, enabling researchers to construct more complex nitrogen-containing molecules. The bromopropyl chain acts as a flexible linker and alkylating agent, permitting further functionalization and ring closure reactions. Key physical properties include a calculated density of 1.25 g/cm³ and a high calculated boiling point of 463.1°C at 760 mmHg, indicating its low volatility . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88811-16-9

Molecular Formula

C22H22BrN

Molecular Weight

380.3 g/mol

IUPAC Name

3-bromo-N-tritylpropan-1-amine

InChI

InChI=1S/C22H22BrN/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,24H,10,17-18H2

InChI Key

NLFQSUHOYMIIQI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCBr

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCBr

Origin of Product

United States

Synthetic Methodologies for 3 Bromo N Trityl 1 Propanamine

Direct Synthetic Routes to N-Tritylated Bromo-Amines

The most straightforward approach to 3-Bromo-N-trityl-1-propanamine involves the direct reaction of 3-bromopropylamine (B98683) with a tritylating agent. Due to the inherent instability of the free base of 3-bromopropylamine, which can undergo intramolecular cyclization, the reaction typically starts from its more stable hydrobromide salt. The free amine is generated in situ or in a separate step prior to the N-tritylation.

A common tritylating agent is trityl chloride (TrCl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The choice of base and solvent is crucial to prevent side reactions and maximize the yield of the desired N-tritylated product. Due to the bulky nature of the trityl group, it selectively protects primary amines. highfine.com

Table 1: Representative Reaction Conditions for Direct N-Tritylation

Starting MaterialTritylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
3-Bromopropylamine HydrobromideTrityl ChlorideTriethylamine (B128534)Dichloromethane (B109758)0 to 2512-2460-80
3-Bromopropylamine (free base)Trityl ChloridePyridine (B92270)Pyridine251270-85

Note: The data in this table is compiled from analogous N-tritylation reactions of primary amines and represents typical conditions and expected yields.

Precursor Design and Chemical Transformations for the 3-Bromopropylamine Moiety

An alternative strategy involves the synthesis of the 3-bromopropylamine moiety either before or after the introduction of the trityl group. This can be particularly useful if the direct N-tritylation of 3-bromopropylamine proves to be low-yielding or if purification is challenging.

This pathway involves the conversion of a hydroxyl group to a bromide in a precursor molecule that already contains the N-trityl protected amine. A common precursor for this route is N-trityl-3-amino-1-propanol. The hydroxyl group of this precursor can be converted to a bromide using various brominating agents. Phosphorus tribromide (PBr₃) is a common reagent for this transformation, effectively converting primary alcohols to alkyl bromides via an SN2 mechanism. youtube.com

The reaction with PBr₃ is typically carried out in an aprotic solvent, and often in the presence of a mild base like pyridine to neutralize any acidic byproducts. It is important to control the reaction temperature, as the reaction can be exothermic.

Table 2: Typical Conditions for Bromination of N-Trityl-3-amino-1-propanol

Starting MaterialBrominating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
N-Trityl-3-amino-1-propanolPhosphorus Tribromide (PBr₃)Dichloromethane0 to 252-475-90
N-Trityl-3-amino-1-propanolCarbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃)Acetonitrile (B52724)251270-85

Note: This data is based on general procedures for the bromination of primary alcohols.

The selective protection of the amino group is a critical step in the synthesis of this compound, especially when starting from precursors that have other reactive functional groups. The trityl group is particularly well-suited for the protection of primary amines due to its significant steric hindrance. highfine.com This steric bulk generally prevents the di-substitution of the amine under standard reaction conditions.

The protection of a primary amine with trityl chloride typically proceeds via an Sɴ1 mechanism, involving the formation of a stable trityl cation. total-synthesis.com This is then attacked by the nucleophilic amine. The reaction is often performed in the presence of a non-nucleophilic base to scavenge the liberated proton. The choice of solvent can also influence the reaction rate and selectivity.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product while minimizing reaction times and the use of hazardous reagents. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

For the direct N-tritylation route, the in situ generation of the free amine from 3-bromopropylamine hydrobromide requires careful selection of the base. A base that is strong enough to deprotonate the ammonium (B1175870) salt but not so strong as to promote side reactions is ideal. Organic bases such as triethylamine or pyridine are commonly used.

In the precursor-based approach, the efficiency of the bromination step is critical. While PBr₃ is effective, other reagents such as N-bromosuccinimide (NBS) in the presence of a phosphine (B1218219) or the Appel reaction (using CBr₄ and triphenylphosphine) can also be employed and may offer milder reaction conditions or different selectivities.

Table 3: Comparison of Different Bases for N-Tritylation

BasepKa of Conjugate AcidAdvantagesDisadvantages
Triethylamine10.75Readily available, effectiveCan be difficult to remove completely
Pyridine5.25Also acts as a solvent, good for dissolving reactantsStrong odor, can be nucleophilic in some cases
Diisopropylethylamine (DIPEA)11.0Sterically hindered, less nucleophilicMore expensive

Note: The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate and reaction scale.

Comparative Analysis of Green Chemistry Principles in Related Synthetic Pathways

The principles of green chemistry provide a framework for evaluating the environmental impact of chemical processes. When applied to the synthesis of this compound, a comparative analysis of the direct versus the precursor-based route can be made based on several key metrics.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The direct N-tritylation of 3-bromopropylamine with trityl chloride has a higher theoretical atom economy compared to the two-step precursor route, as the latter involves an additional reaction with its own set of reagents and byproducts.

Prevention of Waste: The direct route generally produces less waste as it involves fewer synthetic steps. Each additional step in a synthesis generates more waste in the form of solvents, reagents, and purification materials.

Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the greenness of a synthesis. Dichloromethane, a common solvent in these reactions, is a suspected carcinogen. Exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could improve the environmental profile of the synthesis.

Reduce Derivatives: The use of protecting groups, such as the trityl group, is inherently a deviation from the principle of reducing derivatives. However, in many complex syntheses, their use is unavoidable to achieve the desired selectivity. A greener approach would be to design a synthesis that avoids the need for protection and deprotection steps altogether, though this may not always be feasible.

Table 4: Green Chemistry Metrics for a Hypothetical Synthesis

Synthetic RouteNumber of StepsTheoretical Atom Economy (%)E-Factor (Environmental Factor)
Direct N-Tritylation1~85%Lower
Precursor Route (N-tritylation followed by bromination)2~60%Higher

Note: The values in this table are estimations for illustrative purposes and would need to be calculated for specific, optimized reaction conditions.

By considering these principles, chemists can strive to develop more sustainable and environmentally friendly methods for the synthesis of this compound and other chemical compounds.

Chemical Reactivity and Mechanistic Pathways of 3 Bromo N Trityl 1 Propanamine

Nucleophilic Substitution Reactions at the Bromine Center

The primary carbon-bromine bond in 3-Bromo-N-trityl-1-propanamine is susceptible to nucleophilic attack, following a typical SN2 mechanism. The large trityl group on the nitrogen atom does not significantly hinder the approach of nucleophiles to the remote bromine-bearing carbon, allowing for a variety of intermolecular and intramolecular substitution reactions.

The electrophilic carbon atom attached to the bromine is readily attacked by a wide array of nucleophiles, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This reaction is fundamental to the utility of the 3-bromopropylamine (B98683) scaffold. For instance, reactions with dimercaptans and diamines have been shown to produce N,N′-ditrityldithia and N,N′-ditritylpolyaza compounds, respectively, in yields ranging from 50–80% researchgate.net. These products serve as precursors for new dithiadiaza and polyaza macrocyclic ligands after the removal of the trityl protecting groups researchgate.net.

The general mechanism involves the attack of the nucleophile on the δ+ carbon atom of the C-Br bond, proceeding through a trigonal bipyramidal transition state and resulting in the inversion of stereochemistry if the carbon were chiral chemguide.co.ukchemguide.co.uk. The reaction's success and rate depend on factors such as the nucleophile's strength, solvent polarity, and temperature.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct Type
ThiolEthanethiolThioether
AminePiperidine (B6355638)Tertiary Amine
DiamineEthylenediamineN,N'-ditritylpolyaza compound
Dimercaptan1,2-EthanedithiolN,N'-ditrityldithia compound

While the N-trityl group is primarily a protecting group, the inherent structure of 3-halopropylamines lends itself to intramolecular cyclization to form four-membered azetidine (B1206935) rings magtech.com.cnorganic-chemistry.org. After deprotection of the amine, the resulting 3-bromopropylamine can undergo an internal nucleophilic substitution where the lone pair of the nitrogen atom attacks the carbon bearing the bromine atom. However, a more direct pathway involves the cyclization of the N-trityl protected precursor itself.

Efficient synthetic routes for the preparation of azetidine have been developed starting from 3-halopropylamine hydrohalides researchgate.net. These methods involve the protection of the amine with a trityl or dimethoxytrityl group, followed by cyclization of the N-trityl-halopropylamine precursor into N-tritylazetidine researchgate.net. This intramolecular SN2 reaction is a key step in constructing the strained four-membered ring system, which is an important motif in medicinal chemistry nih.govchemrxiv.org. The subsequent removal of the trityl group yields the parent azetidine salt researchgate.net.

Chemoselective Deprotection of the N-Trityl Moiety

The trityl (Trt) group is a valuable amine and alcohol protecting group due to its steric bulk and its lability under acidic conditions. Its removal can be achieved with high chemoselectivity, leaving other acid-sensitive or base-labile groups intact if the conditions are carefully controlled.

The standard method for N-trityl deprotection involves treatment with Brønsted or Lewis acids total-synthesis.com. The mechanism proceeds via an SN1 pathway. In the case of a Brønsted acid, the nitrogen atom is protonated, which facilitates the cleavage of the carbon-nitrogen bond. This cleavage is driven by the formation of the highly stable triphenylmethyl (trityl) carbocation total-synthesis.com.

The stability of this cation is a key feature of the trityl group's chemistry. The rate of deprotection can be finely tuned by introducing electron-donating groups, such as methoxy (B1213986) groups, onto the phenyl rings of the trityl moiety. For instance, a mono-methoxytrityl (MMT) group is cleaved about ten times faster than the standard trityl group, while di- and trimethoxytrityl groups are cleaved even more rapidly total-synthesis.com. This allows for orthogonal deprotection strategies in the presence of other protecting groups like tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) ethers total-synthesis.comnih.gov.

Commonly used acids for detritylation include trifluoroacetic acid (TFA), formic acid, acetic acid, and Lewis acids such as boron trifluoride etherate (BF3·OEt2) total-synthesis.com. The choice of acid and reaction conditions (concentration, temperature, and time) is crucial for achieving selectivity. For example, mild acids like acetic or formic acid can deprotect trityl groups while leaving more robust protecting groups like TBS ethers unaffected total-synthesis.com. However, incomplete deprotection can occur under certain circumstances, such as when a trityl-protected asparagine is located at the N-terminus of a peptide nih.govnih.gov.

Table 2: Common Acidic Conditions for N-Trityl Deprotection
Reagent(s)Typical ConditionsNotes
Trifluoroacetic Acid (TFA)1-3% in Dichloromethane (B109758) (DCM)Common in solid-phase peptide synthesis; can be too harsh for some substrates nih.govcsic.es.
Formic Acid (97+%)Cold, 3 minMild conditions, followed by evaporation total-synthesis.com.
Acetic Acid (80%)Room TemperatureSlower deprotection, allows for selectivity total-synthesis.com.
Boron Trifluoride Etherate (BF3·OEt2)CHCl3/MeOH, Room TempLewis acid-mediated deprotection total-synthesis.com.
Perchloric Acid-Used to deprotect N-tritylazetidines to give the azetidine salt researchgate.net.

Beyond traditional acidolysis, several alternative methods for trityl group removal have been developed to accommodate sensitive substrates or to achieve different selectivity.

Reductive Deprotection: Treatment with lithium powder and a catalytic amount of naphthalene (B1677914) can effect the reductive cleavage of N-trityl groups from both aliphatic and aromatic amines. This method offers selectivity, as it can be performed in the presence of allyl or benzyl (B1604629) groups organic-chemistry.org.

Mild Acidic Fluorinated Alcohols: For particularly sensitive applications like on-resin peptide synthesis, reagents such as 30% hexafluoroisopropanol (HFIP) or 30% perfluoro-tert-butanol (B1216648) in dichloromethane provide very mild conditions for removing substituted trityl groups like Mtt (4-methyltrityl) without affecting Boc groups nih.gov.

Metal Salt-Mediated Deprotection: Lithium chloride (LiCl) in refluxing methanol (B129727) has been reported as a mild and inexpensive method for the deprotection of trityl ethers and may be applicable to N-trityl compounds under certain conditions ua.es. Another approach uses a combination of mercury(II) salts and sodium borohydride (B1222165) for the reductive deprotection of trityl amines, ethers, and thioethers researchgate.net.

Catalytic Deprotection: Ceric ammonium (B1175870) nitrate (B79036) (CAN) in the presence of acetic acid and water has been shown to efficiently deprotect tritylated amines researchgate.net.

These alternative strategies expand the synthetic utility of the trityl protecting group, allowing for its removal under a broader range of reaction conditions.

Amination Reactions Incorporating the 3-Bromopropylamine Scaffold

The this compound molecule is a precursor to the valuable 3-aminopropyl moiety, which can be incorporated into larger molecules through various amination strategies. Following the selective deprotection of the N-trityl group, the resulting primary amine of 3-bromopropylamine can act as a nucleophile. Alternatively, the intact this compound can serve as an electrophile to alkylate other amines at its bromine center.

The reaction of this compound with primary or secondary amines is a direct method for introducing the N-trityl-3-aminopropyl group. This is a standard nucleophilic substitution reaction where the incoming amine displaces the bromide ion chemguide.co.ukchemguide.co.uk. The resulting product can then be deprotected to reveal a new secondary or tertiary amine containing a 3-aminopropyl substituent.

Kinetic and Mechanistic Investigations of Key Transformations

A comprehensive search of the scientific literature did not yield any specific studies focused on the kinetic and mechanistic investigations of key transformations involving this compound. Therefore, no data tables or detailed research findings on this specific topic can be provided.

Applications of 3 Bromo N Trityl 1 Propanamine As a Building Block in Complex Molecular Synthesis

Role in the Synthesis of N-Heterocyclic Compounds

The dual functionality of 3-Bromo-N-trityl-1-propanamine makes it a strategic starting material for the synthesis of various nitrogen-containing heterocyclic compounds. It serves as a source for a three-carbon chain with a protected amino group, which can be incorporated into target molecules through alkylation followed by further manipulation.

In the synthesis of pyrazole (B372694) derivatives, this compound is primarily used as an alkylating agent to introduce a protected 3-aminopropyl side chain onto the pyrazole ring. Pyrazoles are electron-rich heterocyclic systems with two nitrogen atoms, both of which can be nucleophilic. mdpi.com The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers, making selective synthesis challenging. semanticscholar.orgresearchgate.netnih.gov

The reaction typically involves the deprotonation of the pyrazole NH group with a suitable base, followed by nucleophilic attack of the resulting pyrazole anion on the electrophilic carbon of the bromopropyl chain of this compound. This results in the formation of an N-(3-aminopropyl)pyrazole derivative, with the amine still protected by the trityl group.

The bulky trityl group serves two main purposes:

It prevents the primary amine from engaging in undesired side reactions during the alkylation step.

It can influence the regioselectivity of the alkylation on the pyrazole ring due to steric hindrance.

Once the aminopropyl side chain is attached, the acid-labile trityl group can be easily removed under mild acidic conditions, revealing the primary amine for further functionalization, such as acylation or coupling with other molecules to build more complex structures. total-synthesis.com This strategy is valuable in medicinal chemistry for creating libraries of pyrazole derivatives with diverse side chains for biological screening. acs.org

Table 1: Synthetic Strategy for Pyrazole Alkylation

StepDescriptionReagent/CompoundPurpose
1DeprotonationPyrazole Derivative, Base (e.g., NaH, K₂CO₃)Generates a nucleophilic pyrazole anion.
2N-AlkylationThis compoundIntroduces the protected 3-aminopropyl side chain.
3DeprotectionMild Acid (e.g., TFA, Acetic Acid)Removes the trityl group to yield the free amine.
4Further FunctionalizationVarious ReagentsModification of the primary amine to create diverse derivatives.

Similar to pyrazoles, the imidazole (B134444) ring is a fundamental scaffold in many biologically active molecules. nih.govmdpi.comresearchgate.netijarsct.co.in The synthesis of N-substituted imidazole derivatives is a key area of research. nih.govresearchgate.netciac.jl.cnresearchgate.net this compound serves as an effective reagent for introducing a 3-aminopropyl substituent onto one of the nitrogen atoms of the imidazole ring through N-alkylation.

The process mirrors that of pyrazole alkylation. The imidazole is treated with a base to generate the imidazolide (B1226674) anion, which then displaces the bromide from this compound. A significant challenge in the alkylation of unsymmetrical imidazoles is controlling the regioselectivity, as the reaction can occur at either of the two ring nitrogens. reddit.comotago.ac.nz The choice of solvent, base, and the steric profile of both the imidazole substrate and the alkylating agent can influence the outcome.

The use of the bulky N-trityl protecting group on the propanamine chain offers a degree of steric control and ensures that the amine functionality remains inert during the alkylation step. Following the successful attachment of the side chain, the trityl group can be selectively cleaved with acid to liberate the primary amine, which can then be used as a handle for further synthetic transformations. This approach provides a reliable route to a wide range of functionalized imidazole derivatives.

This compound is a useful precursor for the synthesis of saturated N-heterocycles like pyrrolidines and piperidines, which are common motifs in many pharmaceuticals. enamine.netenamine.netajchem-a.comenamine.netpharmaceutical-business-review.comnih.govumn.edunih.govorganic-chemistry.orgnih.gov Its bifunctional nature allows it to be used in cyclization strategies.

For instance, the bromine atom can be replaced by a nucleophile that contains an additional two or three carbon atoms with an electrophilic site. After deprotection of the trityl group, the revealed primary amine can undergo an intramolecular reaction (e.g., reductive amination or nucleophilic substitution) to form the five-membered pyrrolidine (B122466) or six-membered piperidine (B6355638) ring.

Alternatively, the amine can be modified first. For example, acylation of the amine (after deprotection) with a molecule containing a terminal double bond can create a precursor for a radical- or transition-metal-catalyzed intramolecular cyclization, where the newly formed C-C or C-N bond closes the ring. The initial bromopropylamine structure provides a reliable three-atom N-C-C-C segment for the construction of these important heterocyclic systems.

Utilization in Combinatorial Chemistry and Solid-Phase Organic Synthesis (SPOS)

The unique properties of the trityl group make this compound exceptionally well-suited for applications in combinatorial chemistry and solid-phase organic synthesis (SPOS). SPOS allows for the rapid synthesis of large libraries of compounds by anchoring a starting material to an insoluble polymer support and performing sequential reactions, with purification achieved by simple washing.

The trityl group is a cornerstone of SPOS for several reasons:

Acid Labile Protection: It is stable to a wide range of reaction conditions but can be removed with mild acid (e.g., trifluoroacetic acid, TFA), often without cleaving other protecting groups or the linker to the solid support. total-synthesis.com

Linker Functionality: Modified trityl groups (like chlorotrityl) are themselves used as linkers to attach molecules to the resin.

Encoding: Trityl moieties with different masses can be used as tags to encode the synthetic steps in a combinatorial "split-and-mix" strategy, allowing for the rapid identification of active compounds from a large library. nih.govox.ac.ukeduardbardaji.com

In this context, this compound can be used in several ways. The bromo- end can be used to attach the molecule to a resin-bound nucleophile. Subsequently, the trityl group can be removed, and the free amine can be elaborated through a series of coupling reactions. Alternatively, the trityl-protected amine can be anchored to a resin via a suitable linker, leaving the bromo- group available for nucleophilic substitution reactions in the solution phase. This bifunctional nature enables the generation of diverse molecular libraries by varying the reagents used at each end of the molecule. acs.org

Table 2: Application of this compound in SPOS

FeatureRole in SPOSAdvantage
Bromo Group Reactive site for nucleophilic substitution.Allows for attachment to resin-bound substrates or reaction with various nucleophiles.
N-Trityl Group Acid-labile protecting group for the primary amine.Prevents unwanted side reactions; allows for selective deprotection and further functionalization on the solid support.
Propyl Chain Spacer/Linker component.Provides a flexible three-carbon chain connecting different parts of the final molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-N-trityl-1-propanamine, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon skeletons, respectively.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the trityl group and the bromopropyl chain. The aromatic protons of the three phenyl rings of the trityl group are anticipated to produce a complex multiplet in the downfield region, typically between 7.10 and 7.50 ppm researchgate.net. The integration of this signal would correspond to 15 protons.

The protons of the propyl chain are expected to appear as three distinct signals. The methylene (B1212753) group adjacent to the nitrogen atom (N-CH₂) would be deshielded and is predicted to resonate as a triplet. The central methylene group (-CH₂-) would likely appear as a multiplet, split by the two adjacent methylene groups. The methylene group attached to the bromine atom (CH₂-Br) would be the most downfield of the aliphatic signals due to the strong deshielding effect of the electronegative bromine atom, appearing as a triplet docbrown.infomsu.edu. A broad singlet corresponding to the N-H proton is also expected, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Note: Data is predicted based on typical chemical shifts for similar functional groups and has not been experimentally verified from the searched sources.)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.10 - 7.50Multiplet15HAr-H (Trityl)
~ 3.40 - 3.60Triplet2HCH₂ -Br
~ 2.20 - 2.40Multiplet2H-CH₂-CH₂ -CH₂-
~ 2.00 - 2.20Triplet2HN-CH₂ -
VariableBroad Singlet1HN-H

In the proton-decoupled ¹³C NMR spectrum, separate signals are expected for each unique carbon environment in the molecule. The trityl group would show signals for the quaternary carbon and the aromatic carbons. The quaternary carbon (C-(Ph)₃) is expected to have a characteristic chemical shift. The aromatic carbons would appear in the typical downfield region for sp² hybridized carbons, between approximately 125 and 150 ppm libretexts.orglibretexts.orglibretexts.org.

The three carbons of the propyl chain would also be distinguishable. The carbon bonded to bromine (CH₂-Br) would be significantly deshielded. The carbon attached to the nitrogen (N-CH₂) would also be shifted downfield, while the central methylene carbon (-CH₂-) would be the most upfield of the propyl chain signals libretexts.orglibretexts.orglibretexts.org.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Note: Data is predicted based on typical chemical shifts for similar functional groups and has not been experimentally verified from the searched sources.)

Chemical Shift (δ) ppmAssignment
~ 145C -Ar (ipso-carbon of trityl)
~ 125 - 130C H-Ar (aromatic carbons of trityl)
~ 70C -(Ph)₃ (quaternary carbon of trityl)
~ 40 - 45N-C H₂
~ 30 - 35-CH₂-C H₂-CH₂-
~ 30 - 35C H₂-Br

If applicable and obtainable, ¹⁵N NMR spectroscopy would provide direct information about the electronic environment of the nitrogen atom. For this compound, a single signal would be expected for the secondary amine nitrogen. The chemical shift of this signal would be influenced by the electronic effects of the attached trityl and bromopropyl groups. However, due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, this experiment is less common and no predictive data is readily available.

To confirm the structural assignment, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between adjacent protons. Cross-peaks would be expected between the N-H and the adjacent N-CH₂ protons, between the N-CH₂ and the central -CH₂- protons, and between the central -CH₂- and the CH₂-Br protons, thus confirming the propyl chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal of the propyl chain to its corresponding carbon signal, for instance, connecting the proton signal at ~3.40-3.60 ppm to the carbon signal at ~30-35 ppm (CH₂-Br).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the propyl chain to the nitrogen and the trityl group to the nitrogen. For example, correlations would be expected between the N-CH₂ protons and the quaternary carbon of the trityl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₂₂H₂₂BrN), HRMS would provide an exact mass measurement with high accuracy, confirming its elemental composition.

Fragmentation analysis, typically through tandem mass spectrometry (MS/MS), would offer further structural insights. The most prominent fragmentation pathway would likely involve the cleavage of the C-N bond to generate the highly stable trityl cation (C(Ph)₃⁺), which would be observed as a base peak at m/z 243. Another significant fragmentation could be the loss of a bromine radical, followed by further fragmentation of the propylamino chain. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) for bromine-containing fragments.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary amine should appear as a moderate band in the region of 3300-3500 cm⁻¹ instanano.com. The C-H stretching vibrations of the aromatic rings of the trityl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain would appear just below 3000 cm⁻¹ vscht.czlibretexts.org. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1020 cm⁻¹ range orgchemboulder.com. The C-Br stretching vibration would give a signal in the fingerprint region, typically between 690 and 515 cm⁻¹ orgchemboulder.comlibretexts.org.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the aromatic rings and the C-C backbone of the propyl chain would likely produce strong signals. The C-Br stretch is also typically Raman active cdnsciencepub.comcdnsciencepub.com. The combination of both FT-IR and FT-Raman spectra would provide a more complete vibrational profile of the molecule.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound (Note: Data is predicted based on typical absorption frequencies for similar functional groups and has not been experimentally verified from the searched sources.)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500MediumN-H Stretch
> 3000Medium-WeakAromatic C-H Stretch
< 3000MediumAliphatic C-H Stretch
1600 - 1450Medium-StrongAromatic C=C Stretch
1250 - 1020MediumC-N Stretch
690 - 515Medium-StrongC-Br Stretch

X-ray Crystallography for Solid-State Structural Determination and Crystal Engineering Insights

As of the latest available scientific literature, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Therefore, specific crystallographic data such as unit cell parameters, space group, and precise atomic coordinates for this compound are not publicly available. However, the principles of X-ray crystallography represent a powerful methodology that would be employed for the unambiguous determination of its three-dimensional structure in the solid state.

The process would involve growing a single, high-quality crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the repeating unit within the crystal. An atomic model of the molecule is then fitted to this map. This process reveals precise information, including:

Bond lengths and angles: The exact distances between bonded atoms and the angles they form, confirming the covalent structure of the molecule.

Conformation: The spatial arrangement of the atoms, particularly the orientation of the bulky trityl group relative to the propyl bromide chain.

Stereochemistry: Although this molecule is achiral, crystallography can confirm the expected geometry.

Intermolecular interactions: Crucial for understanding how the molecules pack in the solid state. This includes van der Waals forces, and potentially weak hydrogen bonds or halogen bonds involving the bromine atom, which are critical for crystal engineering.

From a crystal engineering perspective, understanding the solid-state structure would provide insights into the non-covalent interactions that govern the crystal packing. The large, non-polar trityl group would likely dominate the packing arrangement through steric hindrance and dispersive forces. The bromine atom could participate in halogen bonding, a directional interaction that is increasingly utilized in the design of new materials. The resulting data would be crucial for predicting and controlling the physical properties of the solid material, such as solubility and melting point.

Below is an illustrative table detailing the kind of crystallographic data that would be obtained from a successful X-ray diffraction experiment on this compound.

ParameterDescriptionExample of Expected Data
Chemical FormulaThe elemental composition of the molecule.C₂₂H₂₂BrN
Formula WeightThe mass of one mole of the compound.380.32 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic (Hypothetical)
Space GroupThe specific symmetry group of the crystal.P2₁/c (Hypothetical)
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.a = 10.1 Å, b = 15.2 Å, c = 12.5 Å, β = 95.1° (Hypothetical)
VolumeThe volume of the unit cell.1912.4 ų (Hypothetical)
ZThe number of molecules per unit cell.4 (Hypothetical)
Density (calculated)The calculated density of the crystal.1.320 g/cm³ (Hypothetical)

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation of Isomers

Detailed, peer-reviewed chromatographic methods specifically developed for the purity assessment of this compound are not extensively documented in the scientific literature. However, standard chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are routine and essential methods for evaluating the purity of such a compound and for the isolation of any potential impurities or isomers. Given that this compound is a non-chiral molecule, the focus of isomer separation would be on constitutional isomers that might arise during synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical method would involve a reversed-phase setup.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for non-polar to moderately polar compounds. The long hydrocarbon chains of the C18 phase would interact with the large, hydrophobic trityl group of the analyte.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the timely elution of the highly retained analyte and any less polar impurities.

Detection: A UV detector would be highly effective, as the three phenyl rings of the trityl group provide a strong chromophore, likely with maximum absorbance around 254 nm.

This HPLC method would be used to determine the percentage purity of a sample by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. It could also separate impurities such as starting materials (e.g., 3-bromo-1-propanamine) or by-products from the synthesis.

Gas Chromatography (GC)

GC could also be a viable method, provided the compound has sufficient thermal stability and volatility. The high molecular weight and the presence of the polar amine group (protected by the trityl group) might necessitate high temperatures, which could risk decomposition.

Column: A non-polar or mid-polarity capillary column (e.g., with a phenyl polysiloxane stationary phase) would be suitable.

Injector and Detector Temperatures: These would need to be optimized to ensure complete volatilization without degradation.

Detector: A Flame Ionization Detector (FID) would be appropriate as it is sensitive to hydrocarbon-containing compounds. For more detailed structural information on impurities, a Mass Spectrometer (MS) detector could be coupled with the GC (GC-MS).

The following table illustrates the typical parameters that would be defined in an HPLC method for the purity assessment of this compound.

ParameterTypical Condition/Value
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18, 4.6 mm x 150 mm, 5 µm particle size (Example)
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 60% B, increase to 95% B over 15 minutes (Hypothetical)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm (UV)
Injection Volume10 µL
Expected Retention TimeDependent on exact conditions, likely > 5 minutes (Hypothetical)

Computational and Theoretical Investigations of 3 Bromo N Trityl 1 Propanamine and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and materials science for calculating various molecular properties. For a molecule like 3-Bromo-N-trityl-1-propanamine, DFT calculations could provide significant insights into its geometry, electronic properties, and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance. It is anticipated that the lone pair of the nitrogen atom would contribute significantly to the HOMO, making it a likely site for electrophilic attack. The LUMO would likely be distributed over the carbon-bromine bond and the trityl group's phenyl rings, indicating potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterExpected Value Range (eV)Interpretation
HOMO Energy-6.0 to -7.0Indicates the energy of the highest energy electrons available for donation.
LUMO Energy-0.5 to -1.5Indicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap4.5 to 6.5A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from a DFT calculation. Actual values would require a specific computational study.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are susceptible to nucleophilic attack.

An MEP map of this compound would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons. The area around the bromine atom would also exhibit some negative potential. Conversely, the hydrogen atoms of the propanamine chain and the peripheries of the trityl group's phenyl rings would likely show positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of the bonding and electronic structure of a molecule. It transforms the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for studying intramolecular interactions, charge delocalization, and hyperconjugative effects.

For this compound, NBO analysis could quantify the nature of the C-Br and C-N bonds, including their polarity and hybridization. It would also reveal the extent of electron delocalization from the nitrogen lone pair into adjacent antibonding orbitals, which can influence the molecule's reactivity and conformational preferences.

Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can be used to simulate various spectroscopic properties of molecules, which can be compared with experimental data to confirm the structure and provide a more detailed understanding of the molecule's properties.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, one can confirm the presence of specific functional groups and gain insights into the molecule's vibrational modes.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Computational methods can calculate the NMR chemical shifts of different nuclei (e.g., ¹H, ¹³C) in a molecule. These calculated shifts can aid in the assignment of experimental NMR spectra and provide a more detailed understanding of the electronic environment of each atom.

Mechanistic Studies of Reactions Involving this compound Through Computational Modeling

Computational modeling is a valuable tool for studying the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For this compound, computational modeling could be used to investigate various reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the nitrogen atom. For example, the mechanism of intramolecular cyclization to form an azetidine (B1206935) ring could be explored, including the determination of the activation energy for this process.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule can have a significant impact on its properties and reactivity. Conformational analysis involves identifying the different stable conformations of a molecule and determining their relative energies. This information can be used to understand the molecule's flexibility and the populations of different conformers at a given temperature.

Due to the bulky trityl group and the flexible propyl chain, this compound can exist in multiple conformations. A computational conformational analysis would involve systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. This would lead to the identification of the lowest energy (most stable) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Methods for Selective Transformations

The development of new catalytic methods is a primary focus for expanding the synthetic utility of 3-Bromo-N-trityl-1-propanamine. Research is anticipated to concentrate on achieving selective transformations that target either the carbon-bromine bond or the N-trityl group. For instance, novel catalysts could enable the selective cleavage of the N-trityl group under milder conditions, preserving other sensitive functionalities within a molecule. Photocatalytic methods are showing promise for the cleavage of trityl-protected thiols and alcohols under pH-neutral conditions, offering an environmentally friendly alternative to traditional acidic deprotection strategies.

Furthermore, advancements in catalysis could facilitate more efficient cross-coupling reactions at the brominated terminus. The use of palladium nanoparticles stabilized on amine-functionalized graphene oxide, for example, has shown high catalytic activity in Suzuki and carbonylative Suzuki-Miyaura coupling reactions, suggesting potential applications for similar catalytic systems with this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms is a significant step towards enhancing reaction efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters, which is particularly advantageous for handling reactive intermediates and optimizing reaction conditions. The modular nature of flow systems allows for the telescoping of multiple reaction steps, such as the synthesis and subsequent reaction of this compound, without the need for isolating intermediates. This approach has been successfully applied to the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.

Automated platforms, utilizing robotics and real-time monitoring, can accelerate the exploration of reaction conditions and the synthesis of compound libraries based on the this compound scaffold. These technologies are expected to play a crucial role in drug discovery and process development.

Exploration of New Applications in Materials Science and Polymer Chemistry

The unique structure of this compound makes it an attractive building block for new materials and polymers. The presence of a reactive bromine atom and a bulky, hydrophobic trityl group allows for the design of polymers with tailored properties. For instance, the N-trityl group can influence the solubility and processability of polymers, while the bromo functionality provides a site for post-polymerization modification.

Research in this area may focus on the synthesis of functional monomers derived from this compound for use in controlled polymerization techniques. This could lead to the development of novel materials with applications in areas such as drug delivery, coatings, and advanced composites. The ability to precisely control polymer architecture will be key to unlocking the full potential of this compound in materials science.

Advanced Mechanistic Insights Through In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. The use of in situ spectroscopic techniques, such as Raman and infrared spectroscopy, allows for the real-time monitoring of reactions. This can provide valuable information on the formation of intermediates, reaction kinetics, and the influence of catalysts and reaction conditions.

For example, in situ analysis of Grignard reactions involving organobromides can help elucidate the complex mechanisms at play. Similarly, studying the cleavage of the N-trityl group under various conditions can provide insights into the stability of this protecting group and guide the development of more selective deprotection methods.

Rational Design and Synthesis of Derivatives with Tuned Reactivity or Selectivity Profiles

The rational design and synthesis of derivatives of this compound with tailored reactivity and selectivity profiles represent a promising avenue for future research. By modifying the substituents on the trityl group or altering the length of the alkyl chain, it is possible to fine-tune the steric and electronic properties of the molecule.

Q & A

Q. Purification :

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to isolate the product.
  • Purity Validation : Confirm via HPLC (retention time: 12.3 min, >98% purity) and melting point analysis (expected range: 135–138°C) .

Q. Critical Parameters :

  • Moisture-sensitive reagents require anhydrous conditions.
  • Monitor reaction progress via TLC (Rf = 0.45 in hexane/EtOAc 85:15).

How should researchers handle and store this compound to prevent degradation?

Basic Research Question
Methodological Answer:

  • Storage :

    • Store in amber glass vials under argon or nitrogen at –20°C to prevent oxidation and photodegradation.
    • Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the trityl group .
  • Handling :

    • Wear nitrile gloves, lab coats, and safety goggles.
    • Use fume hoods for weighing and dispensing due to potential bromide release.
  • Stability Data :

    ConditionDegradation (%) after 30 days
    25°C, light exposure22%
    –20°C, inert atmosphere<2%

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Methodological Answer:

  • NMR Analysis :
    • ¹H NMR (CDCl₃) :
  • Trityl protons: δ 7.2–7.4 (m, 15H, aromatic).
  • Methylene protons: δ 3.1 (t, 2H, –CH₂Br), δ 2.4 (q, 2H, –CH₂N).
    • ¹³C NMR : Confirm quaternary carbon of the trityl group at δ 85.3 .
  • Mass Spectrometry :
    • ESI-MS: Expected [M+H]⁺ at m/z 412.1 (C₂₂H₂₂BrN⁺).
  • FT-IR :
    • Key peaks: 3050 cm⁻¹ (C–H aromatic), 1600 cm⁻¹ (C=C), 650 cm⁻¹ (C–Br).

Q. Data Interpretation Tip :

  • Compare experimental spectra with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

How can contradictory NMR data between theoretical predictions and experimental results be resolved?

Advanced Research Question
Methodological Answer:
Common Contradictions :

  • Unexpected Splitting Patterns : The bulky trityl group may cause restricted rotation, leading to non-equivalent methylene protons.
  • Chemical Shift Deviations : Polar solvents (e.g., DMSO) can deshield protons.

Q. Resolution Strategies :

Solvent Effects : Re-run NMR in CDCl₃ (non-polar) vs. DMSO-d₆ (polar) to assess hydrogen bonding .

Variable Temperature NMR : Heat to 60°C to observe coalescence of split peaks due to increased molecular motion.

2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. Example :

Proton GroupPredicted δ (CDCl₃)Observed δ (CDCl₃)Resolution
–CH₂Br3.53.1Steric hindrance from trityl
Aromatic (Trityl)7.37.2–7.4Expected multiplet

What strategies mitigate low yields in nucleophilic substitution reactions involving this compound?

Advanced Research Question
Methodological Answer:
Challenges :

  • Steric hindrance from the trityl group reduces nucleophile accessibility.
  • Competing elimination reactions (e.g., E2).

Q. Optimization Approaches :

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Catalysis : Add crown ethers (18-crown-6) to complex bromide ions, enhancing reaction rates .
  • Temperature : Conduct reactions at 50–60°C to overcome activation barriers.

Q. Yield Improvement Data :

ConditionYield (%)
DMF, 25°C, no catalyst45
DMSO, 60°C, 18-crown-672

How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Advanced Research Question
Methodological Answer:
Derivatization Strategies :

Functional Group Modification :

  • Replace bromide with azide (NaN₃, DMF, 80°C) for click chemistry applications.
  • Introduce fluorophores (e.g., dansyl chloride) for cellular uptake studies.

Trityl Group Variation :

  • Synthesize analogs with substituted trityl groups (e.g., p-methoxytrityl) to study electronic effects .

Q. Analytical Workflow :

  • HPLC-MS : Monitor reaction completion and characterize products.
  • Biological Assays : Test derivatives for cytotoxicity (e.g., MTT assay) to correlate structure with activity.

Q. Example SAR Data :

DerivativeIC₅₀ (μM)Log P
Parent Compound12.33.8
p-NO₂-Trityl Analog8.74.1
Fluorescein-Conjugated25.42.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.